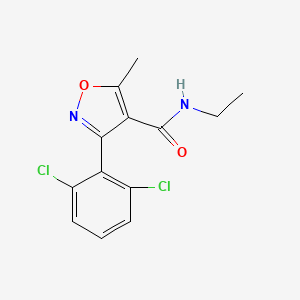
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in the 1970s and has since been the subject of extensive scientific research. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and related compounds have been explored for their synthesis methodologies and potential applications in medicinal chemistry, particularly for their antibacterial properties. For example, the synthesis of various N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a structural similarity with the compound , demonstrates the interest in developing compounds with enhanced antibacterial activities. These efforts include exploring different synthetic routes and evaluating the antimicrobial efficacy of the synthesized compounds (Gein et al., 2007).
Chemical Synthesis Innovations
Research in chemical synthesis often focuses on developing novel methodologies for constructing complex molecules, which can include the creation of compounds like this compound. Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly synthetic processes. For instance, the development of new routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines via cyclization of acetylenic sulfones with beta and gamma-chloroamines showcases advances in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmacologically active compounds (Back & Nakajima, 2000).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been investigated for their potential as enzyme inhibitors, which is a common approach in drug discovery. The study of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, for example, revealed significant anti-acetylcholinesterase activity. This type of research not only contributes to understanding the mechanism of action of potential therapeutic agents but also to the development of new treatments for diseases such as Alzheimer's (Sugimoto et al., 1990).
Antimicrobial and Analgesic Activities
Further studies have expanded on the antimicrobial and analgesic properties of compounds within the same chemical family, highlighting the versatility of these molecules in addressing various therapeutic needs. The synthesis and evaluation of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides for their antimicrobial and analgesic activities exemplify the ongoing research into compounds with multiple potential pharmacological applications (Nosova et al., 2020).
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-18(14-7-2-3-8-15(14)20)17(21)13-6-4-10-19(12-13)25(22,23)16-9-5-11-24-16/h5,9,11,13-15,20H,2-4,6-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVONNRXYJBATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)


![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)